4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines morpholine, pyridine, and pyrido[3,2-d]pyrimidine moieties, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.
Introduction of Pyridine and Morpholine Groups: The pyridine and morpholine groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for designing kinase inhibitors, which are important in cancer therapy.
Biological Studies: It is used in studying cellular signaling pathways and protein interactions.
Pharmacology: The compound is investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory disorders.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- 4-(Morpholin-4-yl)-6-(pyridin-2-yl)pyrido[3,2-d]pyrimidin-2-amine
- 4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine
Uniqueness
4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
897361-71-6 |
---|---|
Molecular Formula |
C16H16N6O |
Molecular Weight |
308.34 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-pyridin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H16N6O/c17-16-20-13-2-1-12(11-3-5-18-6-4-11)19-14(13)15(21-16)22-7-9-23-10-8-22/h1-6H,7-10H2,(H2,17,20,21) |
InChI Key |
QVERFXOZOAIMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=NC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.